molecular formula C29H26N4O2 B11267172 6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11267172
M. Wt: 462.5 g/mol
InChI Key: QEBLRXOOJWWNOV-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which is then functionalized with the desired substituents. Common synthetic routes include:

    Cyclization Reactions: The formation of the pyrazolo[3,4-b]pyridine core often involves cyclization reactions of appropriate precursors under specific conditions, such as heating with suitable catalysts.

    Substitution Reactions:

    Amidation Reactions: The final step involves the formation of the carboxamide group through amidation reactions, typically using amines and carboxylic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the N-(2-phenylethyl) group.

    6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine: Lacks the carboxamide group.

Uniqueness

The uniqueness of 6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C29H26N4O2

Molecular Weight

462.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-(4-methylphenyl)-N-(2-phenylethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H26N4O2/c1-19-8-10-22(11-9-19)27-26-24(29(34)30-17-16-20-6-4-3-5-7-20)18-25(31-28(26)33-32-27)21-12-14-23(35-2)15-13-21/h3-15,18H,16-17H2,1-2H3,(H,30,34)(H,31,32,33)

InChI Key

QEBLRXOOJWWNOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC=C(C=C4)OC)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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